molecular formula C7H14ClN B1450223 Spiro[2.4]heptan-4-amine hydrochloride CAS No. 2060052-47-1

Spiro[2.4]heptan-4-amine hydrochloride

Cat. No. B1450223
M. Wt: 147.64 g/mol
InChI Key: GQTPZYNCZMGVFY-UHFFFAOYSA-N
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Description

Spiro[2.4]heptan-4-amine hydrochloride is a chemical compound with the CAS Number: 2060052-47-1 . It has a molecular weight of 147.65 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for Spiro[2.4]heptan-4-amine hydrochloride is 1S/C7H13N.ClH/c8-6-2-1-3-7(6)4-5-7;/h6H,1-5,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Spiro[2.4]heptan-4-amine hydrochloride is a powder that is stored at room temperature . It has a melting point of 185-186 degrees Celsius .

Scientific Research Applications

  • Synthesis of Conformationally Restricted Glutamic Acid Analogs

    • Research has explored the synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton. These compounds, including spiro[3.3]heptan-4-amine hydrochloride, can help probe the topologies of different glutamate receptors due to their rigid spirocyclic scaffold (Radchenko, Grygorenko, & Komarov, 2008).
  • Organic Synthesis Applications

    • Spiro[2.4]heptan-4-amine hydrochloride is part of the spiro[2.4]hepta-4,6-dienes series, which has been extensively studied for its applications in organic synthesis. These compounds are known for their characteristic reactivity and have been used in specific organic syntheses (Menchikov & Nefedov, 1994).
  • Synthesis of Fluorinated Building Blocks

    • The synthesis of new amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif, including derivatives of spiro[2.4]heptan-4-amine hydrochloride, has been explored. These compounds are valuable in medicinal chemistry due to their unique three-dimensional shape and fluorine substitution pattern (Chernykh et al., 2016).
  • Synthesis of Polyimides with High Organosolubility and Optical Transparency

    • Novel polyimides derived from spiro compounds, including spiro[2.4]heptan-4-amine hydrochloride, have been developed. These polyimides exhibit high organosolubility, optical transparency, and excellent thermal stability, making them suitable for various industrial applications (Zhang et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

spiro[2.4]heptan-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-6-2-1-3-7(6)4-5-7;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTPZYNCZMGVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.4]heptan-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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